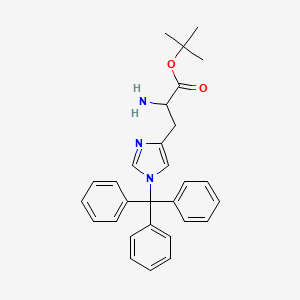
H-His(tau-trt)-otbu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-His(tau-trt)-otbu, also known as N-τ-Trityl-L-histidine tert-butyl ester, is a derivative of histidine, an essential amino acid. This compound is characterized by the presence of a trityl group attached to the nitrogen atom of the imidazole ring and a tert-butyl ester group at the carboxyl terminus. These modifications enhance the stability and solubility of the compound, making it useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-His(tau-trt)-otbu typically involves the protection of the histidine amino group with a trityl group and the esterification of the carboxyl group with tert-butyl alcohol. The process begins with the dissolution of N-im-trityl-D-histidine in dichloromethane, followed by the addition of triethylamine and trimethylsilyl chloride. The mixture is refluxed gently for about two hours. Subsequently, isovaleric acid is dissolved in tetrahydrofuran and cooled to -20°C using an ice-salt bath. N-methyl morpholine and ethyl chloroformate are added, and the bis-TMS amino acid reaction mixture is introduced to the anhydride solution. The reaction is stirred at room temperature overnight, and the final product is obtained after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
H-His(tau-trt)-otbu undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The trityl group can be removed through reduction reactions.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used to remove the trityl group.
Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butyl ester group.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Deprotected histidine derivatives.
Substitution: Various ester derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
H-His(tau-trt)-otbu has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for other histidine derivatives.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of H-His(tau-trt)-otbu involves its interaction with specific molecular targets, such as enzymes and receptors. The trityl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The tert-butyl ester group enhances the compound’s stability and solubility, facilitating its transport and uptake in biological systems. The imidazole ring of histidine plays a crucial role in proton transfer and metal ion coordination, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
H-His(tau-trt)-otbu can be compared with other histidine derivatives, such as:
H-His(trt)-ome: Similar in structure but with a methyl ester group instead of a tert-butyl ester group.
Fmoc-His(trt)-OH: Contains a fluorenylmethyloxycarbonyl group instead of a tert-butyl ester group.
Boc-His(trt)-OH: Features a tert-butoxycarbonyl group instead of a tert-butyl ester group.
Uniqueness
The unique combination of the trityl and tert-butyl ester groups in this compound provides enhanced stability and solubility compared to other histidine derivatives. This makes it particularly useful in applications requiring prolonged stability and specific solubility characteristics .
Propiedades
Fórmula molecular |
C29H31N3O2 |
|---|---|
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C29H31N3O2/c1-28(2,3)34-27(33)26(30)19-25-20-32(21-31-25)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19,30H2,1-3H3 |
Clave InChI |
BXLIDDXLXQZXMR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B12318946.png)
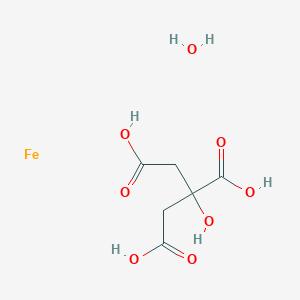
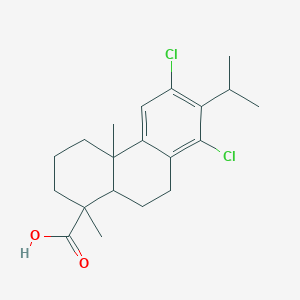
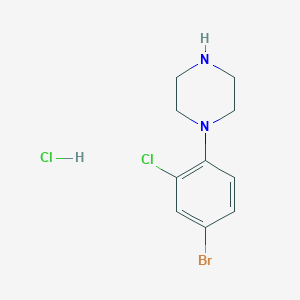
![Bicyclo[3.1.0]hexan-3-ylmethanol](/img/structure/B12318971.png)

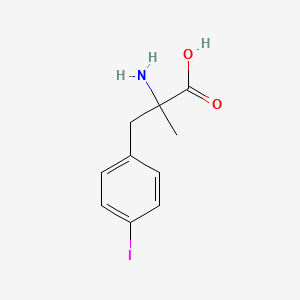
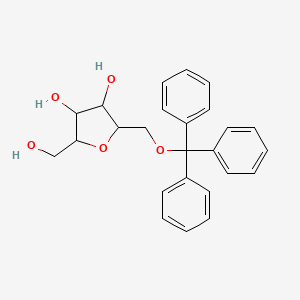
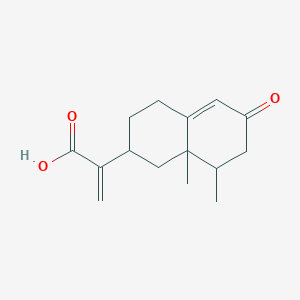
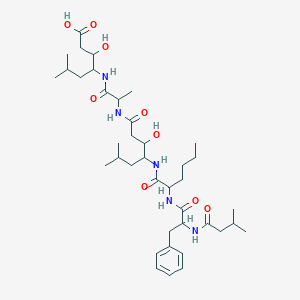
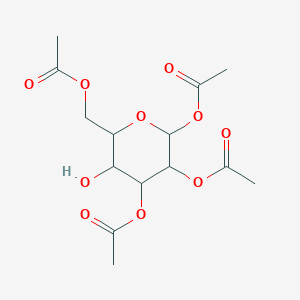
![ethyl 2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B12319003.png)
